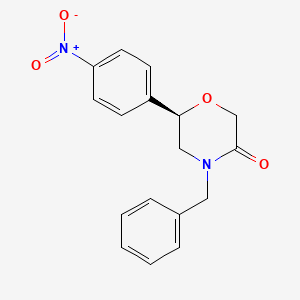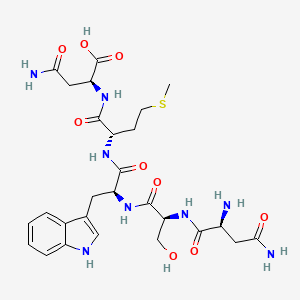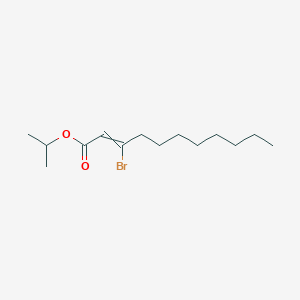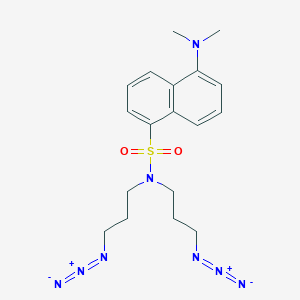![molecular formula C20H41NO3 B14201449 N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide CAS No. 920277-63-0](/img/structure/B14201449.png)
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide is a ceramide, a class of lipid molecules that are essential components of cell membranes. Ceramides play a crucial role in cellular signaling, particularly in the regulation of cell differentiation, proliferation, and apoptosis. This compound is characterized by its long-chain fatty acid and sphingoid base, which contribute to its unique biochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide typically involves the condensation of a fatty acid with a sphingoid base. One common method is the reaction of pentadecanoic acid with a sphinganine derivative under acidic conditions to form the amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification steps like recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amides.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ceramides with different functional groups.
科学研究应用
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.
Biology: Investigated for its role in cell signaling pathways, particularly in apoptosis and cell differentiation.
Medicine: Explored for its potential therapeutic effects in treating skin disorders, neurodegenerative diseases, and cancer.
Industry: Utilized in the formulation of skincare products due to its moisturizing and barrier-enhancing properties.
作用机制
The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramidases and sphingomyelinases. By influencing these enzymes, the compound can regulate the levels of bioactive sphingolipids, which in turn affect cellular processes like apoptosis, proliferation, and differentiation.
相似化合物的比较
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxy-2-dodecanyl]tetradecanamide
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
Uniqueness
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide is unique due to its specific fatty acid chain length and the presence of two hydroxyl groups, which confer distinct biochemical properties. These structural features influence its interaction with cellular membranes and its role in signaling pathways, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
920277-63-0 |
|---|---|
分子式 |
C20H41NO3 |
分子量 |
343.5 g/mol |
IUPAC 名称 |
N-[(2S)-1,3-dihydroxypentadecan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C20H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-19(23)18(16-22)21-20(24)15-17(2)3/h17-19,22-23H,4-16H2,1-3H3,(H,21,24)/t18-,19?/m0/s1 |
InChI 键 |
XPTMEFYBSQCCRJ-OYKVQYDMSA-N |
手性 SMILES |
CCCCCCCCCCCCC([C@H](CO)NC(=O)CC(C)C)O |
规范 SMILES |
CCCCCCCCCCCCC(C(CO)NC(=O)CC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





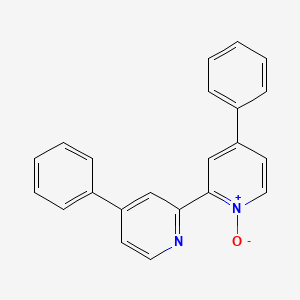



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
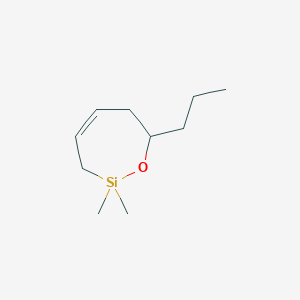
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
